molecular formula C14H22ClN B6344296 [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](2-methylpropyl)amine hydrochloride CAS No. 1240590-83-3

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](2-methylpropyl)amine hydrochloride

Cat. No.: B6344296
CAS No.: 1240590-83-3
M. Wt: 239.78 g/mol
InChI Key: PENKJQQHVFTSPR-KJEVSKRMSA-N
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Description

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is a chemical compound with the molecular formula C14H22ClN and a molecular weight of 239.78 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride involves several steps. One common method includes the reaction of 2-methyl-3-phenylprop-2-en-1-ylamine with 2-methylpropyl chloride in the presence of a suitable base to form the desired amine . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as catalytic hydrogenation and high-pressure reactors to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride can be compared with similar compounds such as:

    (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.

    Methyl [(2E)-3-phenylprop-2-en-1-yl]amine hydrochloride: Another related compound with variations in the alkyl group, affecting its reactivity and applications.

The uniqueness of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride lies in its specific substituents and the resulting chemical behavior, making it suitable for particular research and industrial applications.

Properties

IUPAC Name

(E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-12(2)10-15-11-13(3)9-14-7-5-4-6-8-14;/h4-9,12,15H,10-11H2,1-3H3;1H/b13-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENKJQQHVFTSPR-KJEVSKRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(=CC1=CC=CC=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC/C(=C/C1=CC=CC=C1)/C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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